molecular formula C19H28O2 B1226567 Androstane-3,17-dione CAS No. 5982-99-0

Androstane-3,17-dione

Cat. No. B1226567
CAS RN: 5982-99-0
M. Wt: 288.4 g/mol
InChI Key: RAJWOBJTTGJROA-RNQTWYFASA-N
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Description

Androstane-3,17-dione, also known as Androstenedione or 4-androstenedione, is an endogenous weak androgen steroid hormone. It is an intermediate in the biosynthesis of estrone and testosterone from dehydroepiandrosterone (DHEA). It is closely related to androstenediol .


Synthesis Analysis

Mycobacterium neoaurum strains can transform phytosterols to 4-androstene-3,17-dione (4-AD), a key intermediate for the synthesis of advanced steroidal medicines . Another study reported the biotechnological production of 5α-AD from cheap precursors. 5α-Reductase from Treponema denticola, which can convert the 3-oxo-4-ene structure into 5α-reductase products, was screened and expressed in MNR M3Δ ksdd, a major AD-producing strain .


Molecular Structure Analysis

The molecular formula of Androstane-3,17-dione is C19H28O2. Its average mass is 288.424 Da and its monoisotopic mass is 288.208923 Da .


Chemical Reactions Analysis

Androstane-3,17-dione is a 19-carbon steroid hormone produced in the adrenal glands and the gonads as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol .


Physical And Chemical Properties Analysis

Androstane-3,17-dione has a density of 1.1±0.1 g/cm3, a boiling point of 411.2±38.0 °C at 760 mmHg, and a flash point of 153.9±23.8 °C. It has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

1. Metabolism and Steroid Transformation

Androstane-3,17-dione plays a significant role in steroid metabolism. A study by Kohler et al. (2007) focused on the metabolism of 4-hydroxyandrost-4-ene-3,17-dione, a derivative of Androstane-3,17-dione, identifying its metabolites in human urine. These findings contribute to understanding the metabolic pathways of steroids in humans (Kohler et al., 2007).

2. Steroid Concentrations in Biological Systems

Research has measured the concentrations of 5α-Androstane-3,17-dione in human plasma, as explored by Milewich et al. (1992). This research is crucial for understanding the normal physiological levels of this steroid in humans and its potential role in bodily functions (Milewich et al., 1992).

3. Hormonal Influence on Liver Enzyme Activities

The influence of hormones on liver enzyme activities was investigated by Gustafsson et al. (1974), focusing on the metabolism of androstane derivatives in rat livers. This research helps to understand how androgens influence liver function and metabolism (Gustafsson et al., 1974).

4. Enzymatic Transformations of Steroids

Huang and Luu-The (2000) characterized an enzyme that transforms androsterone into epi-androsterone, a process involving the conversion of 5α-androstane-3,17-dione. This research is critical for understanding how steroids are biochemically modified in the body (Huang & Luu‐The, 2000).

5. Steroid Metabolism in Plant Systems

Lin et al. (1979) studied the conversion of 4-Androstene-3,17-dione to testosterone in pea plants, Pisum sativum, indicating that plants can metabolize animal steroids. This finding is crucial for understanding steroid metabolism beyond animal systems (Lin, Proebsting, & Heftmann, 1979).

6. Steroid Conformation and Activity Analysis

Research by Klasinc et al. (1990) on the electronic structure and interaction in androstanes, including 5α-androstane-3,17-dione, provides insights into how the structure of steroids affects their biological activity and conformation (Klasinc et al., 1990).

Safety and Hazards

Future Directions

The engineered M. neoaurum containing 5α-reductase and G6PDH shows a practical value in producing 5α-AD in industry and provides a reference for the industrial production of high-value products from cheap raw materials . However, more research is needed to fully understand the potential applications and risks of Androstane-3,17-dione.

properties

IUPAC Name

(8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12?,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJWOBJTTGJROA-RNQTWYFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880244
Record name Androstane-​3,​17-​dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androstane-3,17-dione

CAS RN

5982-99-0
Record name Androstane-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5982-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstane-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androstane-​3,​17-​dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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